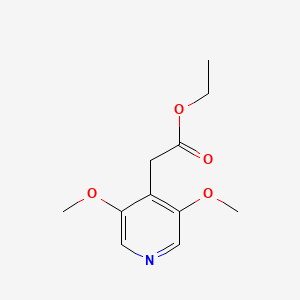

Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate

Description

BenchChem offers high-quality Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate |

InChI |

InChI=1S/C11H15NO4/c1-4-16-11(13)5-8-9(14-2)6-12-7-10(8)15-3/h6-7H,4-5H2,1-3H3 |

InChI Key |

BCAPCFVNQGLHFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

"Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate" chemical properties

An In-Depth Technical Guide to Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate

Abstract

Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and its functionalization dictates biological activity. This technical guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate. Due to the limited direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures to present a scientifically grounded perspective on its physicochemical characteristics, a plausible synthetic pathway, predicted spectroscopic data, and potential applications in research and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Molecular Overview

The pyridine heterocycle is a cornerstone of modern medicinal chemistry, found in a vast array of approved drugs.[1] The electronic properties of the pyridine ring, combined with its ability to be functionalized at various positions, allow for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. The subject of this guide, Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate, incorporates several key features: an electron-rich dimethoxy-substituted pyridine core and an ethyl acetate side chain at the 4-position. The methoxy groups are strong electron-donating groups that significantly influence the reactivity of the pyridine ring.[2] The ethyl acetate moiety provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

This document serves to consolidate the predicted properties and propose a logical framework for the synthesis and handling of this compound, providing a valuable resource for its potential use as a building block in broader synthetic campaigns.

Caption: 2D Structure of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate.

Physicochemical and Computed Properties

Direct experimental data for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is not widely available. The following table summarizes its fundamental molecular properties, calculated from its structure, alongside inferred properties based on analogous compounds like (3,4-dimethoxypyridin-2-yl)methyl acetate.[3][4]

| Property | Value | Source / Basis |

| Molecular Formula | C₁₁H₁₅NO₄ | Calculated |

| Molecular Weight | 225.24 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid/oil | Inferred from similar compounds[3] |

| Solubility | Soluble in organic solvents (Ethanol, DCM, Ethyl Acetate); limited solubility in water | Inferred from similar compounds[3] |

| Boiling Point | > 300 °C (Predicted) | Inferred from similar structures |

| LogP | 1.1 - 1.5 (Predicted) | Computational Prediction |

| Topological Polar Surface Area (TPSA) | 57.65 Ų | Computational Prediction[4] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Rotatable Bonds | 5 | Calculated |

Proposed Synthesis and Mechanistic Rationale

A definitive, published synthesis for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is not readily found. However, a plausible and efficient synthetic route can be designed based on established pyridine chemistry. The proposed pathway begins with the commercially available 3,5-dimethoxypyridine and proceeds through N-oxidation to activate the 4-position for subsequent functionalization.

Caption: Proposed synthetic workflows for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate.

Experimental Protocol (Proposed)

This protocol is based on the direct C-acylation method, analogous to the synthesis of similar pyrimidine compounds.[5]

Objective: To synthesize Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate from 3,5-Dimethoxy-4-methylpyridine.

Materials:

-

3,5-Dimethoxy-4-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

Diisopropylamine

-

Ethyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

LDA Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to 0 °C. Add diisopropylamine, followed by the dropwise addition of n-BuLi solution. Stir the mixture at 0 °C for 20-30 minutes to form Lithium Diisopropylamide (LDA).

-

Deprotonation: Cool the LDA solution to -78 °C. Dissolve 3,5-Dimethoxy-4-methylpyridine (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1.5 hours.

-

Causality: The strongly basic LDA is required to deprotonate the methyl group at the 4-position, which is acidified by the adjacent electron-withdrawing pyridine ring. The low temperature prevents side reactions.

-

-

Electrophilic Quench: Add ethyl chloroformate (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Causality: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming the new C-C bond and constructing the ethyl acetate side chain.

-

-

Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate.

Predicted Spectroscopic Data

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted data based on the molecule's structure.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 2H, Py-H at C2/C6), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (s, 6H, 2 x -OCH₃), 3.7 (s, 2H, -CH₂CO₂Et), 1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170 (-C=O), 158 (Py-C at C3/C5), 145 (Py-C at C2/C6), 120 (Py-C at C4), 61 (-OCH₂CH₃), 56 (-OCH₃), 40 (-CH₂CO₂Et), 14 (-OCH₂CH₃) |

| Mass Spec (ESI+) | m/z: 226.11 [M+H]⁺, 248.09 [M+Na]⁺ |

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is governed by its constituent functional groups.

-

Pyridine Ring: The two methoxy groups at the 3 and 5 positions significantly increase the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. However, the steric hindrance from the flanking methoxy groups and the C4-substituent may direct reactions to the 2 and 6 positions.

-

Ester Side Chain: The ethyl ester is a versatile functional group. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3,5-dimethoxypyridin-4-yl)acetic acid. This acid serves as a crucial intermediate for forming amides (via coupling with amines), which is a common strategy in drug development to modulate solubility and target binding. The ester can also be reduced to the corresponding primary alcohol.

Potential Applications:

While no specific biological activities have been reported for this exact molecule, its structural motifs are present in compounds with known pharmacological effects.

-

Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The dimethoxypyridine scaffold could be explored for this purpose.

-

CNS Activity: Pyridine derivatives are known to possess a wide range of central nervous system (CNS) activities. The lipophilicity imparted by the methoxy and ethyl groups may allow for blood-brain barrier penetration.

-

Antimicrobial/Anticancer Agents: Functionalized pyridines are frequently investigated for their potential as antimicrobial and anticancer agents.[6][7][8] The ethyl acetate fraction of some natural products has shown cytotoxic effects on cancer cell lines.[7] Further derivatization of the title compound could lead to novel therapeutic candidates.

Conclusion

Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate represents a valuable, yet underexplored, chemical entity. This guide provides a robust, albeit predictive, foundation for its chemical properties, a logical synthetic strategy, and its potential utility. By leveraging data from analogous structures, we can anticipate its behavior and rationally design experiments for its synthesis and application. As a versatile building block, it holds promise for the development of novel compounds in medicinal chemistry and materials science. Further experimental validation of the properties and protocols outlined herein is highly encouraged.

References

-

PubChem. Ethyl (3-fluoro-2-methoxypyridin-4-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

PrepChem. Synthesis of Ethyl 2-(2-dimethylamino-5-methoxypyrimidine-4-yl)-acetate. Available from: [Link]

-

Nanyang Technological University. Journal Name COMMUNICATION - DR-NTU. Available from: [Link]

-

Zaoui, Y. et al. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. National Center for Biotechnology Information. Available from: [Link]

-

Matrix Fine Chemicals. ETHYL 2-(4-METHOXYPHENYL)ACETATE. Available from: [Link]

-

PharmaInfo. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available from: [Link]

-

The Royal Society of Chemistry. Detailed experimental procedures and spectra data for all compounds. Available from: [Link]

-

ETFLIN. Phytochemistry. Available from: [Link]

- Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

-

MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link]

-

Ginting, B. et al. Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1,1'-(2-Hydroxy-1,3-propanediyl) dibutanoate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. Available from: [Link]

-

Al-Warhi, T. et al. Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.

-

Mišić-Vuković, M. et al. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Guesmi, A. et al. Crystal structure of ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate. National Center for Biotechnology Information. Available from: [Link]

-

Dembitsky, V. M. et al. Pharmacological Activities of Epithio Steroids. Journal of Pharmaceutical Research International. Available from: [Link]

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. 3,5-Dimethoxypyridine CAS 18677-48-0 Supplier [benchchem.com]

- 3. CAS 102625-99-0: (3,4-dimethoxypyridin-2-yl)methyl acetate [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate (CAS 2055201-03-9): A Comprehensive Technical Guide for Drug Development and Synthetic Applications

Executive Summary

As the complexity of small-molecule therapeutics increases, the demand for highly functionalized, sp2-enriched heterocyclic building blocks has surged. Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate (CAS: 2055201-03-9) [1] represents a privileged intermediate in modern medicinal chemistry. Featuring a highly electron-rich 3,5-dimethoxypyridine core and a versatile C4-acetate handle, this compound serves as a critical linchpin for synthesizing advanced active pharmaceutical ingredients (APIs). This technical whitepaper provides an in-depth analysis of its physicochemical profile, strategic pharmacological utility, and a self-validating synthetic methodology designed for high-fidelity laboratory execution.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and downstream biological environments. The dual methoxy groups significantly lower the basicity of the pyridine nitrogen while simultaneously increasing the electron density of the ring, altering its solubility and reactivity profiles.

Table 1: Physicochemical Properties of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate

| Property | Value |

| CAS Number | 2055201-03-9[1] |

| IUPAC Name | Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate |

| Molecular Formula | C11H15NO4[2] |

| Molecular Weight | 225.24 g/mol |

| Structural Features | Pyridine core, 3,5-dimethoxy substitution, C4-acetate ester |

| Typical Appearance | Pale yellow to off-white solid/oil |

| Commercial Purity | ≥95% (Standard analytical grade)[3] |

Strategic Role in Medicinal Chemistry

The 3,5-dimethoxypyridine scaffold is increasingly deployed as a bioisosteric replacement for highly lipophilic aryl and heteroaryl rings. By introducing strategically placed methoxy groups, medicinal chemists can modulate the topological polar surface area (TPSA) and reduce overall lipophilicity (LogP), which directly mitigates off-target liabilities such as hERG channel inhibition.

-

Antimicrobial Development: In the development of TBAJ-876, a potent analog of the anti-tuberculosis drug Bedaquiline, the replacement of a naphthalene moiety with a 3,5-dimethoxypyridin-4-yl group significantly enhanced the compound's safety profile while maintaining robust efficacy against Mycobacterium abscessus ATP synthase [4].

-

Oncology & Translation Inhibition: This scaffold is integral to the design of flavagline-inspired eIF4A inhibitors (e.g., eFT226/Zotatifin). The dimethoxy groups engage in critical hydrogen-bonding and pi-stacking interactions within the eIF4A/RNA interface to block oncogenic mRNA translation .

-

Neuroprotection: Derivatives of this core have shown profound promise as protein aggregation inhibitors (e.g., NU-9 analogs) in cellular models of Amyotrophic Lateral Sclerosis (ALS) [5].

Pharmacological applications of the 3,5-dimethoxypyridine scaffold in drug discovery.

Synthetic Methodologies and Retrosynthetic Analysis

The synthesis of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is governed by the principles of Directed Ortho-Metalation (DoM) .

Causality & Logic: The orthogonal reactivity of the pyridine ring dictates the synthetic strategy. While the electronegative pyridine nitrogen typically directs nucleophilic attack to the C2/C6 positions, the presence of two electron-donating methoxy groups at C3 and C5 fundamentally alters the electronic landscape. The lone pairs on the methoxy oxygens act as Lewis basic coordination sites for the lithium cation of the base. This pre-coordination dramatically lowers the activation energy for deprotonation at the sterically encumbered C4 position, enabling highly regioselective lithiation.

Protocol: C4-Selective Lithiation and Alkylation of 3,5-Dimethoxypyridine

-

System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF, 10 mL/mmol) to ensure a moisture-free environment, which is critical to prevent the premature quenching of the highly reactive organolithium intermediate.

-

Base Generation: Cool the system to -78 °C using a dry ice/acetone bath. Generate Lithium Diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.1 equiv). Causality: LDA is specifically chosen over n-BuLi to prevent nucleophilic addition to the pyridine ring (Chichibabin-type side reactions).

-

Metalation: Dropwise add 3,5-dimethoxypyridine (1.0 equiv) dissolved in THF. Stir for 2 hours at -78 °C. The solution typically transitions to a deep yellow/orange hue, indicating the successful formation of the 4-lithio species.

-

Electrophilic Trapping: Slowly add ethyl bromoacetate (1.2 equiv) dropwise. Causality: Slow addition prevents localized exothermic heating and suppresses unwanted double alkylation events. Stir for 1 hour at -78 °C, then allow the reaction to gradually warm to room temperature over 2 hours to drive the reaction to thermodynamic completion.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Causality: A mild proton source neutralizes unreacted base without hydrolyzing the newly formed ethyl ester. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure target compound.

Workflow for the C4-selective synthesis of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate.

Analytical Validation and Quality Control

To ensure scientific integrity, the synthesized batch must be subjected to a self-validating analytical matrix. The following table outlines the diagnostic signatures required to confirm structural fidelity and rule out C2-alkylation isomers.

Table 2: Self-Validating Analytical Signatures for Quality Control

| Analytical Method | Target Signal / Parameter | Expected Value | Diagnostic Significance |

| ¹H NMR (400 MHz, CDCl₃) | Pyridine C2/C6 Protons | ~8.10 ppm (s, 2H) | Confirms an intact, symmetrically substituted pyridine core. |

| ¹H NMR (400 MHz, CDCl₃) | Ester Methylene (-CH₂-CO) | ~3.65 ppm (s, 2H) | Validates successful C4-alkylation (loss of C4-H proton). |

| ¹H NMR (400 MHz, CDCl₃) | Methoxy Groups (-OCH₃) | ~3.90 ppm (s, 6H) | Confirms retention of the 3,5-dimethoxy directing groups. |

| ¹H NMR (400 MHz, CDCl₃) | Ethyl Ester (-CH₂CH₃) | ~4.15 ppm (q, 2H), ~1.25 ppm (t, 3H) | Confirms the presence of the intact ethyl ester moiety. |

| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 226.1 | Verifies the exact molecular weight (225.24 g/mol ). |

References

-

Title: ETHYL 2-(3,5-DIMETHOXYPYRIDIN-4-YL)ACETATE, 95% (CAS 2055201-03-9) Source: Chemat / Ambeed URL: [Link]

-

Title: TBAJ-876, a 3,5-Dialkoxypyridine Analogue of Bedaquiline, Is Active against Mycobacterium abscessus Source: Antimicrobial Agents and Chemotherapy URL: [Link]

-

Title: Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Modifications of NU-9, a potent protein aggregation inhibitor. Properties and activity in a cellular model of amyotrophic lateral sclerosis Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

- 1. CAS:2107881-73-0, Ethyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-3-carboxylate-毕得医药 [bidepharm.com]

- 2. Zhuhai Aobokai Biomedical Technology Co., Ltd. 제품 목록-사서함-페이지 349-Chemicalbook [chemicalbook.com]

- 3. chemat.com.pl [chemat.com.pl]

- 4. researchgate.net [researchgate.net]

- 5. Modifications of NU-9, a potent protein aggregation inhibitor. Properties and activity in a cellular model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate" derivatives synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate, a key heterocyclic building block in modern medicinal chemistry. We will explore plausible synthetic routes, grounded in established chemical principles and supported by authoritative literature. The discussion emphasizes the rationale behind methodological choices, from starting material selection to reaction mechanisms and optimization. Detailed, actionable protocols are provided for researchers, scientists, and drug development professionals to navigate the synthesis of this important scaffold and its derivatives.

Introduction: Significance of the 3,5-Dimethoxypyridine Scaffold

The substituted pyridine motif is a cornerstone of pharmaceutical development, present in numerous approved drugs. Specifically, the 3,5-dimethoxypyridine core and its derivatives serve as crucial intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. The electronic properties conferred by the methoxy groups, combined with the hydrogen-bonding capability of the pyridine nitrogen, make this scaffold an attractive pharmacophore for interacting with biological targets. Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate, in particular, provides a versatile handle at the 4-position for further chemical elaboration, enabling the construction of complex molecular architectures required for potent and selective drug candidates. This guide will illuminate the chemical logic required to access this valuable intermediate.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic pathways. The primary disconnection points are the C-C bond between the pyridine ring and the acetate side chain, and the C-O bonds of the methoxy groups.

Caption: Retrosynthetic analysis of the target compound.

This analysis highlights two primary forward-synthetic approaches:

-

Route A (Functionalization): Beginning with a pre-formed 3,5-disubstituted pyridine ring and introducing the acetic acid ester side chain at the C4 position.

-

Route B (Construction): Building the pyridine ring from acyclic precursors already containing the necessary carbon framework.

For reliability and substrate availability, this guide will focus on Route A , which leverages well-established pyridine functionalization chemistry.

Synthetic Strategy 1: Functionalization via Directed Ortho-Metalation and Formylation

This strategy is arguably the most direct and controllable. It relies on the synthesis of the 3,5-dimethoxypyridine core, followed by regioselective introduction of a formyl group at the C4 position, which is then elaborated into the final acetate side chain.

Workflow Overview

Caption: Workflow for Synthesis Strategy 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3,5-Dimethoxypyridine

-

Rationale: This step establishes the core pyridine ring with the required methoxy substituents. Nucleophilic aromatic substitution on 3,5-dichloropyridine is an effective method. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction.

-

Protocol (Adapted from[1]):

-

To a solution of 3,5-dichloropyridine (50 g, 0.338 mol) in 250 mL of DMSO, add sodium methoxide (45.6 g, 0.845 mol) portion-wise under a nitrogen atmosphere. (Caution: The reaction can be exothermic).

-

Heat the reaction mixture to 60-80 °C and stir for 48-72 hours, monitoring by TLC or GC-MS for the disappearance of starting material.

-

After cooling to room temperature, carefully pour the reaction mixture into 1 L of ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x 300 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3,5-dimethoxypyridine.

-

Step 2: Synthesis of 3,5-Dimethoxypyridine-4-carboxaldehyde

-

Rationale: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.[2][3] The two methoxy groups strongly direct lithiation to the C4 position due to chelation and inductive effects, while the C2/C6 positions are sterically more hindered. Quenching the resulting lithiate with N,N-dimethylformamide (DMF) provides the desired aldehyde.

-

Protocol:

-

Dissolve 3,5-dimethoxypyridine (10 g, 0.072 mol) in 150 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.6 M in hexanes, 50 mL, 0.080 mol) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add anhydrous DMF (8.4 mL, 0.108 mol) dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate (3 x 100 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 3,5-dimethoxypyridine-4-carboxaldehyde[4].

-

Step 3: Synthesis of 3,5-Dimethoxypyridine-4-acetonitrile

-

Rationale: A one-carbon homologation from an aldehyde to a nitrile is required. While multiple methods exist (e.g., via oxime dehydration[5]), the Eschenmoser-Tanabe fragmentation of α,β-epoxyhydrazones or a simple conversion to the tosylhydrazone followed by treatment with cyanide is effective.

-

Protocol (Conceptual, based on standard transformations):

-

Dissolve the aldehyde (5 g, 0.030 mol) and tosylhydrazine (5.8 g, 0.031 mol) in methanol (100 mL) and stir at room temperature for 4 hours until tosylhydrazone formation is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Re-dissolve the crude tosylhydrazone in a solvent such as DMF or methanol.

-

Add potassium cyanide (KCN) (3.9 g, 0.060 mol) and heat the mixture to 60-80 °C for 2-4 hours. (CAUTION: KCN is highly toxic. Work in a well-ventilated fume hood and follow all safety protocols for handling cyanides).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the desired nitrile.

-

Step 4: Synthesis of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate

-

Rationale: The final step involves the conversion of the nitrile to the ethyl ester. This can be achieved in a single step via acid-catalyzed alcoholysis. The presence of water facilitates the initial hydrolysis of the nitrile to the carboxylic acid, which is then esterified in situ by the ethanol.

-

Protocol (Adapted from analogous procedures[6]):

-

Combine the nitrile (4 g, 0.022 mol), ethanol (100 mL), concentrated sulfuric acid (5 mL), and water (5 mL) in a round-bottomed flask.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or vacuum distillation.

-

Alternative Strategy: Functionalization via Pyridine N-Oxide Chemistry

Pyridine N-oxides are versatile intermediates that activate the ring for substitution, particularly at the C2 and C4 positions.[7] This route offers an alternative approach to C4 functionalization.

Rationale and Challenges

The formation of the N-oxide of 3,5-dimethoxypyridine activates the C4 position. Subsequent reaction, for example, a variation of the Boekelheide rearrangement using acetic anhydride, could potentially install a functionalized methyl group.[8] This methyl group could then be halogenated and converted to the target acetate. However, this route can be less regioselective and may require more extensive optimization compared to the DoM strategy.

Characterization and Data

The identity and purity of the final product and key intermediates must be confirmed using standard analytical techniques.

| Compound | Technique | Expected Observations |

| 3,5-Dimethoxypyridine | ¹H NMR | Two singlets: one for the two equivalent methoxy groups (~3.8 ppm) and one for the three equivalent aromatic protons (C2, C4, C6-H). |

| MS (EI) | M⁺ peak corresponding to the molecular weight (139.15 g/mol ). | |

| 3,5-Dimethoxypyridine-4-carboxaldehyde | ¹H NMR | Appearance of a singlet for the aldehyde proton (~10.0 ppm) and a singlet for the C2/C6 protons. |

| IR | Strong C=O stretch around 1690-1710 cm⁻¹. | |

| Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate | ¹H NMR | Triplet and quartet for the ethyl group (~1.2 ppm and ~4.1 ppm, respectively). Singlet for the CH₂ group (~3.6 ppm). Singlet for the two equivalent methoxy groups (~3.8 ppm). Singlet for the C2/C6 protons (~8.2 ppm). |

| ¹³C NMR | Resonances for the ester carbonyl, the pyridine ring carbons, the methoxy carbons, and the ethyl group carbons. | |

| HRMS | Accurate mass measurement confirming the elemental formula C₁₁H₁₅NO₄. |

Conclusion

The synthesis of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is most reliably achieved through a multi-step sequence starting from 3,5-dimethoxypyridine. The strategy involving directed ortho-metalation to install a C4-aldehyde, followed by homologation to the acetonitrile and subsequent alcoholysis, represents a robust and well-precedented pathway. This approach offers excellent regiocontrol and relies on a series of high-yielding, scalable reactions. By providing a detailed, step-by-step guide grounded in established chemical principles, this document equips researchers with the necessary knowledge to confidently synthesize this valuable building block for advanced drug discovery programs.

References

-

PrepChem. Synthesis of Ethyl 2-(2-dimethylamino-5-methoxypyrimidine-4-yl)-acetate. Available at: [Link]

- Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Available at: [Link]

-

PrepChem. Synthesis of (a) 3,5-dimethoxy-pyridine. Available at: [Link]

-

ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]

-

Acta Crystallographica Section E. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Available at: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Available at: [Link]

-

NIH National Center for Biotechnology Information. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Available at: [Link]

- Google Patents. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Organic Syntheses. Procedure for the Synthesis of Benzimidazole Derivatives. Available at: [Link]

-

PharmaInfo. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate. Available at: [Link]

-

Reddit. Preparation and Alkylation of N-Oxide Pyridine. Available at: [Link]

-

PrepChem. Synthesis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate. Available at: [Link]

- Google Patents. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.

-

Organic Syntheses. Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Available at: [Link]

-

Chinese Journal of Applied Chemistry. A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. Available at: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

-

Freie Universität Berlin. Mechanistic Investigations of the Direct Arylation of Pyridine N-oxides with Bromoarenes. Available at: [Link]

-

Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]

- Google Patents. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.

Sources

- 1. prepchem.com [prepchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. 3,5-DIMETHOXYPYRIDINE-4-CARBOXALDEHYDE | CAS: 204862-70-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. prepchem.com [prepchem.com]

Spectroscopic Characterization of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate: An In-Depth Analytical Whitepaper

Executive Summary

Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate (Molecular Formula: C11H15NO4 , Exact Mass: 225.1001 Da) is a highly functionalized heteroaromatic compound. Featuring a pyridine core flanked by electron-donating methoxy groups and an aliphatic ethyl ester side chain, it serves as a critical building block in the synthesis of advanced therapeutics, including kinase inhibitors and proton pump modulators.

This whitepaper provides a comprehensive, causality-driven guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). Designed for drug development professionals, this guide establishes self-validating analytical protocols grounded in authoritative industry standards.

Structural Elucidation Strategy & Causality

The structural validation of highly substituted pyridines requires an orthogonal analytical approach.

-

NMR maps the carbon-hydrogen framework and confirms the symmetry of the molecule.

-

FT-IR validates the presence of specific functional groups (ester, ethers, aromatic ring) via their dipole-driven vibrational modes.

-

LC-ESI-MS/MS provides the exact molecular mass and connectivity evidence through predictable, thermodynamically driven fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the 3,5-dimethoxypyridin-4-yl moiety heavily dictates its NMR profile. The free rotation of the acetate group at the C4 position ensures that the molecule possesses an effective plane of symmetry on the NMR timescale, rendering the C2 and C6 protons chemically and magnetically equivalent.

Solvent Causality: We select Deuterated Chloroform ( CDCl3 ) over Dimethyl Sulfoxide ( DMSO−d6 ). As noted in standard solvent selection guidelines by , CDCl3 is optimal for moderately polar compounds lacking strong hydrogen-bond donors (like -OH or -NH). It provides excellent solubility, avoids the high viscosity of DMSO, and ensures the aliphatic signals of the ethyl ester are not obscured by residual water peaks.

Table 1: 1H and 13C NMR Spectral Assignments

| Position | 1H Shift (ppm) | Multiplicity | Int. | 13C Shift (ppm) | Mechanistic Causality |

| C2, C6 (Pyridine) | 8.20 | Singlet (s) | 2H | 142.5 | Deshielded by the adjacent electronegative sp2 nitrogen; equivalent due to molecular symmetry. |

| C3, C5 (Pyridine) | - | - | - | 154.2 | Quaternary carbons directly bound to strongly electronegative methoxy oxygens. |

| C4 (Pyridine) | - | - | - | 122.8 | Quaternary carbon at the core of the ring, shielded relative to C2/C6. |

| -OCH₃ (Methoxy) | 3.85 | Singlet (s) | 6H | 56.4 | Protons deshielded by oxygen; isolated from other protons, preventing spin-spin coupling. |

| -CH₂- (Acetate) | 3.70 | Singlet (s) | 2H | 32.1 | Flanked by the aromatic ring and carbonyl; acts as an isolated spin system. |

| C=O (Carbonyl) | - | - | - | 170.5 | Highly deshielded sp2 carbon of the ester group. |

| -O-CH₂- (Ethyl) | 4.15 | Quartet (q) | 2H | 61.2 | Deshielded by ester oxygen; couples with the adjacent methyl group ( 3J≈7.1 Hz). |

| -CH₃ (Ethyl) | 1.25 | Triplet (t) | 3H | 14.1 | Aliphatic methyl; couples with the adjacent methylene group ( 3J≈7.1 Hz). |

Self-Validating Protocol: High-Resolution 1D NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 (99.8% D, containing 0.03% v/v TMS).

-

Validation Check 1 (Homogeneity): Inspect the tube visually. The solution must be completely transparent. Particulates distort magnetic field homogeneity and cause peak broadening.

-

Tuning & Shimming: Insert the sample into the spectrometer. Lock onto the deuterium frequency of CDCl3 and execute automated gradient shimming.

-

Validation Check 2 (Resolution): Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak. It must be < 1.0 Hz. If broader, manual shimming of the Z1 and Z2 gradients is required.

-

Acquisition & Calibration: Acquire 1H (16 scans) and 13C (512 scans) spectra. Calibrate the chemical shift axis by setting the residual CHCl3 peak to exactly 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ), adhering to standards outlined by .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive proof of the ester and ether linkages. We utilize Attenuated Total Reflectance (ATR) rather than traditional transmission methods (like KBr pellets). As detailed by , ATR relies on an evanescent wave penetrating the neat sample, eliminating moisture contamination from hygroscopic KBr and preserving the compound's native state.

Table 2: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 2950, 2840 | Weak | C-H stretch (aliphatic) | Methoxy, acetate, and ethyl alkyl groups. |

| 1735 | Strong | C=O stretch | Ester carbonyl; sharp peak due to the large dipole moment change during vibration. |

| 1580, 1450 | Medium | C=C, C=N stretch | Pyridine ring skeletal vibrations. |

| 1250, 1150 | Strong | C-O-C stretch | Asymmetric and symmetric stretching of the ester and methoxy ethers. |

Self-Validating Protocol: ATR-FTIR Analysis

-

Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (64 scans).

-

Validation Check 1 (Baseline Integrity): The background spectrum must show no peaks above the noise threshold. This confirms a pristine crystal and mathematically subtracts atmospheric H2O and CO2 .

-

Sample Application: Apply 2-3 mg of the neat sample onto the crystal. Apply uniform pressure using the swivel press anvil to ensure optimal optical contact.

-

Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Validation Check 2 (Linearity): Ensure the maximum absorbance (the C=O peak at 1735 cm⁻¹) is between 0.4 and 0.8 AU. Values > 1.0 AU indicate detector saturation, requiring a reduction in anvil pressure.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is the premier choice for pyridine derivatives. The basic pyridine nitrogen ( pKa≈5.5 ) readily accepts a proton in an acidic mobile phase (e.g., 0.1% formic acid), yielding a robust [M+H]+ precursor ion.

During Collision-Induced Dissociation (CID), fragmentation is thermodynamically driven. The dominant pathway is the heterolytic cleavage of the C4-acetate bond. As observed in similar pyridine fragmentation studies by , the pyridine ring strongly directs cleavage at adjacent aliphatic linkers, resulting in a highly resonance-stabilized 3,5-dimethoxypyridin-4-yl cation.

Table 3: LC-ESI-MS/MS Fragmentation Data

| m/z (Da) | Ion Type | Fragment Loss | Mechanistic Causality |

| 226.1 | [M+H]+ | None | Protonation of the basic pyridine nitrogen. |

| 180.1 | [M+H−46]+ | Ethanol | Cleavage of the ethyl ester linkage, driven by charge retention on the carbonyl. |

| 152.1 | [M+H−74]+ | Ethyl formate | Deeper homolytic/heterolytic cleavage of the ester chain. |

| 138.1 | [M+H−88]+ | Ethyl acetate | Cleavage of the benzylic-type C4-acetate bond, leaving a highly stabilized pyridinium cation. |

Self-Validating Protocol: LC-ESI-MS/MS Workflow

-

Mobile Phase Prep: Prepare Solvent A (Ultrapure H2O

- 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

-

Validation Check 1 (System Blank): Run a solvent blank gradient. The Total Ion Chromatogram (TIC) must exhibit a flat baseline without carryover peaks at the expected analyte retention time.

-

Tuning & Calibration: Infuse a standard tuning mix. Calibrate the mass analyzer to ensure a mass accuracy error of < 5 ppm .

-

Sample Injection: Inject 1 µL of a 1 µg/mL sample solution (diluted in 50:50 A:B).

-

Validation Check 2 (Isotopic Fidelity): Verify that the isotopic pattern of the [M+H]+ peak at m/z 226.1 matches the theoretical distribution for C11H15NO4 (specifically, the M+1 peak should be at ~12% relative intensity due to natural 13C abundance).

Integrated Analytical Workflow

The following diagram illustrates the logical progression and cross-validation of the spectroscopic data required to unequivocally confirm the structure of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate.

Fig 1: Integrated spectroscopic workflow for the structural elucidation of pyridine derivatives.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

-

Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent Molecular Spectroscopy Resources. Available at:[Link]

-

MDPI. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." Molecules 2023, 28(15), 5863. Available at:[Link]

Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate: A Strategic Intermediate in APJ Agonist and RORγ Inhibitor Development

Executive Summary

Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is a highly specialized, electron-rich heterocyclic building block utilized extensively in modern medicinal chemistry. As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently deploy this intermediate in the design of complex active pharmaceutical ingredients (APIs). Its primary strategic value lies in its bifunctional nature: the 3,5-dimethoxypyridine core provides unique steric and electronic properties that modulate target binding, while the ethyl acetate moiety serves as a versatile handle for downstream condensation and coupling reactions. This compound is prominently featured in the synthesis of APJ receptor agonists for cardiovascular indications[1] and RORγ inhibitors for autoimmune disorders[2].

Physicochemical Profiling & Structural Significance

The utility of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate stems from its precise structural architecture. The two methoxy groups at the 3 and 5 positions of the pyridine ring exert a strong electron-donating effect via resonance, significantly increasing the electron density of the aromatic system. This electron richness enhances pi-pi stacking interactions within receptor binding pockets. Furthermore, the methoxy groups provide critical steric bulk that restricts the rotational freedom of adjacent bonds in the final API, locking the molecule into a bioactive conformation.

Table 1: Physicochemical Properties & Structural Data

| Property | Value / Description |

| Chemical Name | Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate |

| Molecular Formula | C₁₁H₁₅NO₄ |

| Molecular Weight | 225.24 g/mol |

| Appearance | Off-white to pale yellow solid/oil (typical for pyridine esters) |

| Key Structural Features | Electron-rich 3,5-dimethoxypyridine core; reactive ethyl ester handle |

Mechanistic Applications in Drug Discovery

APJ Receptor Agonism (Cardiovascular Therapeutics)

The apelin receptor (APJ) is a Class A G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular homeostasis. Activation of the APJ receptor by endogenous apelin or synthetic agonists mitigates maladaptive cardiac remodeling, making it a prime target for treating heart failure and pulmonary arterial hypertension (PAH)[1],[3]. Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is a critical precursor in synthesizing 4-hydroxy-3-(heteroaryl)pyridine-2-one derivatives, which act as potent APJ agonists[1]. The acetate side chain is typically condensed to form the pyridin-2-one core, positioning the 3,5-dimethoxypyridine moiety to interact with the hydrophobic sub-pockets of the APJ receptor.

Figure 1: APJ receptor signaling pathway mediating cardioprotection via Gi/o protein activation.

RORγ Inhibition (Autoimmune Therapeutics)

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that regulates the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17. Inhibiting RORγ is a validated strategy for treating autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis[2]. Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is utilized to construct pyrazole amide derivatives that function as RORγ inverse agonists or antagonists[2]. The ester group facilitates coupling with hydrazine derivatives to form the pyrazole ring, while the dimethoxypyridine ring occupies the ligand-binding domain (LBD) of RORγ, disrupting the recruitment of co-activator proteins.

Synthetic Methodologies & Protocols

The synthesis of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is achieved via a highly reliable, three-step homologation sequence starting from 3,5-dimethoxyisonicotinaldehyde[4]. As a self-validating system, this workflow is designed to bypass the steric hindrance imposed by the dual methoxy groups, which often complicates direct functionalization at the 4-position of the pyridine ring.

Figure 2: Three-step synthetic workflow for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate.

Step 1: Reduction to (3,5-Dimethoxypyridin-4-yl)methanol

Protocol: To a suspension of 3,5-dimethoxyisonicotinaldehyde (300 mg, 1.80 mmol) in ethanol (12 mL) at 0 °C, add sodium borohydride (45.2 mg, 1.20 mmol)[4]. Remove the ice bath and stir for 20 minutes. Cool the mixture back to 0 °C and quench with saturated aqueous ammonium chloride. Concentrate the suspension under reduced pressure to isolate the alcohol[4]. Causality & Expert Insight: Sodium borohydride is selected as a mild, chemoselective reducing agent. Performing the reaction at 0 °C controls the exothermic hydride transfer, preventing potential over-reduction. Quenching with saturated NH₄Cl safely neutralizes excess hydride without introducing strong acids that would protonate the basic pyridine nitrogen, thereby ensuring high recovery during organic extraction.

Step 2: Mesylation and Cyanation to 2-(3,5-Dimethoxypyridin-4-yl)acetonitrile

Protocol: Dissolve the alcohol intermediate (400 mg, 2.3 mmol) in dichloromethane (DCM, 14 mL) and triethylamine (TEA, 0.49 mL, 3.6 mmol). Cool to 0 °C and add a solution of methanesulfonyl chloride (MsCl, 7.4 mL, 0.095 mol) in DCM (25 mL) dropwise[5]. After 0.5 hours, dilute with DCM, wash with water, and concentrate the organic layer. Dissolve the resulting mesylate residue in N,N-dimethylformamide (DMF) and treat with sodium cyanide (NaCN) at room temperature to yield the nitrile[5]. Causality & Expert Insight: The benzylic-like hydroxyl group is a poor leaving group. Activation via mesylation generates an excellent leaving group for the subsequent SN2 displacement. DCM is utilized as a non-polar aprotic solvent during mesylation to prevent premature solvolysis. For the cyanation step, switching to DMF (a polar aprotic solvent) is critical; it solvates the Na⁺ cation, leaving the cyanide anion highly nucleophilic and accelerating the SN2 homologation.

Step 3: Pinner Reaction to Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate

Protocol: Dissolve the nitrile intermediate (200 mg, 1.12 mmol) in ethanol (8 mL). Bubble anhydrous HCl gas through the solution for 2 hours[4]. Concentrate the reaction mixture under reduced pressure. Dilute the resulting residue with water (15 mL) and heat at 40 °C for 14 hours. Cool to room temperature and extract with ethyl acetate (3 x 50 mL) to afford the final ester[4]. Causality & Expert Insight: Direct basic hydrolysis of the nitrile to the carboxylic acid is notoriously low-yielding here due to the severe steric shielding provided by the two adjacent methoxy groups. The Pinner reaction elegantly circumvents this. Bubbling anhydrous HCl protonates the nitrile, rendering it highly electrophilic. Ethanol attacks to form an intermediate imidate salt. Subsequent addition of water and gentle heating (40 °C) smoothly hydrolyzes the imidate to the target ethyl ester. This represents a highly efficient, sterically-tolerant pathway.

Experimental Workflows & Validation

To ensure the integrity of the synthesized Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate, rigorous analytical validation is required.

Table 2: Synthetic Workflow & Validation Summary

| Step | Transformation | Reagents & Conditions | Target Intermediate | Analytical Validation |

| 1 | Reduction | NaBH₄, EtOH, 0 °C to RT, 20 min | (3,5-Dimethoxypyridin-4-yl)methanol | LCMS: [M+H]⁺ m/z 170.1 |

| 2 | Mesylation / Cyanation | 1. MsCl, TEA, DCM, 0 °C2. NaCN, DMF, RT | 2-(3,5-Dimethoxypyridin-4-yl)acetonitrile | LCMS: [M+H]⁺ m/z 179.1 |

| 3 | Pinner Esterification | HCl (g), EtOH, RT (2h); then H₂O, 40 °C (14h) | Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate | LCMS:[M+H]⁺ m/z 226.1 |

Analytical Validation (E-E-A-T):

-

LCMS Analysis: Liquid Chromatography-Mass Spectrometry (LCMS) should confirm the mass[M+H]⁺ at m/z 226.1. A steep gradient (e.g., 5-95% Acetonitrile in water with 0.1% Formic Acid) over 2-3 minutes is typically sufficient for this moderately polar compound[1].

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) is critical for structural verification. Key diagnostic peaks include the singlet for the two identical pyridine aromatic protons (around δ 8.1-8.2 ppm), a strong singlet for the six methoxy protons (around δ 3.9 ppm), a singlet for the benzylic methylene protons (around δ 3.6 ppm), and the characteristic ethyl ester quartet and triplet (around δ 4.1 ppm and 1.2 ppm, respectively)[1].

References

- Title: AU 2016270903 B2 (Standard Patent)

- Source: Google Patents (Japan Tobacco Inc.)

- Title: WO2016196771A1 - 4-hydroxy-3-(heteroaryl)

- Source: Google Patents (Bristol-Myers Squibb Company)

- Title: WO2016196771A1 (Compound 217b Synthesis Details)

Sources

- 1. WO2016196771A1 - 4-hydroxy-3-(heteroaryl)pyridine-2-one apj agonists for use in the treatment of cardiovascular disorders - Google Patents [patents.google.com]

- 2. AU2015223742C1 - Pyrazole amide derivative - Google Patents [patents.google.com]

- 3. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2016196771A1 - 4-hydroxy-3-(heteroaryl)pyridine-2-one apj agonists for use in the treatment of cardiovascular disorders - Google Patents [patents.google.com]

Engineering Complexity: Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate as a Privileged Scaffold in Heterocyclic Synthesis

Executive Summary

In advanced medicinal chemistry and organic synthesis, the design of highly functionalized heterocycles requires building blocks that offer orthogonal reactivity. Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate (CAS: 2055201-03-9) has emerged as a structurally privileged scaffold for this exact purpose. Originally developed as a key intermediate in the synthesis of[1], such as RORγ inhibitors for autoimmune diseases[2], this molecule features a unique "push-pull" electronic topology.

By combining an electron-deficient pyridine core with two electron-donating methoxy groups and an electron-withdrawing active methylene ester, researchers can execute highly regioselective transformations[3]. This technical guide details the mechanistic causality, quantitative data, and self-validating protocols required to leverage this molecule in the synthesis of advanced heterocyclic systems.

Mechanistic Causality: The Structural Hotspots

The synthetic utility of ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is governed by three distinct reactivity centers, each allowing for divergent chemical workflows:

-

The Active Methylene (C4 Position): The methylene protons (–CH₂–) situated between the pyridine ring and the ester carbonyl are highly acidic. Base-catalyzed deprotonation yields a resonance-stabilized enolate, making it an ideal nucleophile for C-C bond formation.

-

The Pyridine Nitrogen: The electron-donating nature of the 3,5-dimethoxy groups increases the electron density on the pyridine nitrogen, facilitating[4]. This N-oxide intermediate is crucial for activating the otherwise sterically hindered C2 and C6 positions for nucleophilic aromatic substitution (SNAr)[5].

-

The 3,5-Methoxy Groups: Synthesized originally via the methoxylation of[6], these groups are stable under standard conditions but can be selectively cleaved using strong Lewis acids (e.g., BBr₃) to reveal nucleophilic pyridinols. These pyridinols can subsequently undergo intramolecular lactonization with the adjacent C4-ester.

Core Synthetic Workflows & Self-Validating Protocols

Workflow A: Knoevenagel Condensation (C4 Extension)

Causality: To build extended conjugated systems, the active methylene must be functionalized. Piperidine is selected as a catalyst because it acts dually: it forms a highly electrophilic iminium ion with the incoming aryl aldehyde, and it acts as a base to deprotonate the C4-methylene. The resulting enolate attacks the iminium, followed by an E1cB elimination to form a conjugated olefin.

Step-by-Step Protocol:

-

Reaction Setup: Charge a round-bottom flask with ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate (1.0 eq) and the target aryl aldehyde (1.1 eq) in anhydrous toluene (0.2 M).

-

Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

-

Dehydration: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 12 hours. The continuous azeotropic removal of water drives the thermodynamic equilibrium toward the condensed product.

-

Validation/QC Check: Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a new, highly UV-active spot (due to extended conjugation) with a lower Rf than the starting ester. Confirm via ¹H-NMR by identifying the appearance of a sharp olefinic proton singlet in the 7.5–8.0 ppm range.

Workflow B: N-Oxidation and C2-Functionalization

Causality: Direct nucleophilic attack on the 3,5-dimethoxypyridine core is difficult due to electron enrichment. m-CPBA is used to transfer an oxygen atom to the nucleophilic pyridine nitrogen. The resulting N-oxide withdraws electron density from the C2/C6 positions. Subsequent treatment with TMS-CN and an activating agent (dimethylcarbamyl chloride) forces a Reissert-Henze-type reaction, installing a nitrile at C2 while simultaneously deoxygenating the nitrogen[4].

Step-by-Step Protocol:

-

Oxidation: Dissolve the starting ester (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C. Add m-CPBA (77% w/w, 1.2 eq) portion-wise. Stir for 4 hours, gradually warming to room temperature.

-

Intermediate Isolation: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, wash with saturated NaHCO₃, and extract with DCM. Isolate the N-oxide intermediate.

-

Cyanation: Dissolve the N-oxide in anhydrous DCM under argon. Add TMS-CN (1.5 eq), followed by the slow dropwise addition of dimethylcarbamyl chloride (1.2 eq) at room temperature. Stir for 16 hours.

-

Validation/QC Check: The intermediate N-oxide will show a significant downfield shift of the C2/C6 protons in ¹H-NMR. The final C2-cyano product is validated via IR spectroscopy, exhibiting a characteristic C≡N stretch at ~2220 cm⁻¹.

Workflow C: Demethylative Intramolecular Lactonization

Causality: To construct fused bicyclic scaffolds (e.g., pyrano[4,3-c]pyridin-1-ones), the methoxy group must be converted into a nucleophile. Boron tribromide (BBr₃) acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating an SN2 cleavage of the methyl group by the bromide ion. The resulting 3-hydroxy group is perfectly positioned to attack the C4-ethyl ester, expelling ethanol to form the lactone ring.

Step-by-Step Protocol:

-

Cleavage: Dissolve the ester (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere and cool to -78 °C. Add BBr₃ (1.0 M in DCM, 2.5 eq) dropwise over 30 minutes.

-

Deprotection: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Lactonization: Carefully quench with methanol at 0 °C to destroy excess BBr₃. Concentrate the mixture in vacuo, resuspend the crude residue in toluene, and heat at 100 °C for 4 hours to drive the intramolecular cyclization.

-

Validation/QC Check: LC-MS will show a dominant mass peak corresponding to[M - Ethyl - Methyl + H]⁺. ¹H-NMR will confirm success via the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the loss of one methoxy singlet.

Quantitative Data Summarization

| Synthetic Workflow | Primary Reagents | Reaction Center | Typical Yield Range | Scalability | Primary Application |

| Knoevenagel Condensation | Aldehyde, Piperidine, AcOH, Toluene | C4 Active Methylene | 75% - 90% | High (Kilogram) | Kinase Inhibitor Precursors |

| N-Oxidation & Cyanation | m-CPBA, TMS-CN, Dimethylcarbamyl chloride | Pyridine Nitrogen & C2/C6 | 60% - 80% | Moderate (Gram) | C2-Functionalized Scaffolds |

| Demethylative Lactonization | BBr₃, DCM, then Toluene (Heat) | C3/C5 Methoxy & C4 Ester | 50% - 70% | Moderate (Gram) | Fused Bicyclic Systems |

Mechanistic Pathway Diagram

Divergent synthetic pathways of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate into complex heterocycles.

References

- Bristol-Myers Squibb Company. "Application No. AU 2016270903 B2".

- Japan Tobacco Inc. "AU2015223742C1 - Pyrazole amide derivative".

-

Shaker Youssif. "Recent trends in the chemistry of pyridine N-oxides". Arkivoc 2001 (i) 242-268.[Link]

-

den Hertog et al. "Pyridine-N-oxide as an intermediate for the preparation of 2- and 4-substituted pyridines". Rec. Trav. Chim. Pays-Bas / ResearchGate.[Link]

-

PrepChem. "Synthesis of 3,5-dimethoxy-pyridine". PrepChem Database.[Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. AU2015223742C1 - Pyrazole amide derivative - Google Patents [patents.google.com]

- 3. 3,5-Dimethoxypyridine CAS 18677-48-0 Supplier [benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

Safety, Handling, and Application Protocols for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate in Advanced Synthesis

Executive Summary & Pharmacochemical Relevance

As a Senior Application Scientist, I frequently encounter highly functionalized pyridine derivatives in the development of advanced active pharmaceutical ingredients (APIs). Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate represents a critical synthetic scaffold, particularly in the design of proton pump inhibitors (PPIs) and novel kinase inhibitors. The unique 3,5-dimethoxy substitution pattern imparts specific electronic properties to the pyridine ring, while the ethyl acetate moiety serves as a versatile handle for downstream functionalization (e.g., saponification, amidation, or reduction).

This whitepaper provides an authoritative, self-validating framework for the safe handling, physicochemical profiling, and synthetic application of this compound.

Physicochemical Profiling & Causality in Handling

Understanding the intrinsic physicochemical properties of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is essential for predicting its behavior in both biological and synthetic environments.

-

Electronic Effects (Causality): The two methoxy groups at the 3- and 5-positions exert a strong electron-donating resonance effect (+M). This significantly increases the electron density of the pyridine ring, raising the pKa of the pyridine nitrogen compared to unsubstituted pyridine. Consequently, the molecule is more basic and readily forms salts with organic or inorganic acids, which is a critical parameter for extraction and purification workflows.

-

Steric Hindrance: The bulky methoxy groups flank the C4-position, creating a sterically demanding environment around the ethyl acetate group. This steric shielding reduces the rate of spontaneous ester hydrolysis but requires more aggressive conditions during deliberate saponification.

-

Lipophilicity: The ethyl ester and methoxy groups contribute to a moderate LogP (~1.8), making the compound highly soluble in standard organic solvents (dichloromethane, ethyl acetate, tetrahydrofuran) but poorly soluble in water.

Hazard Assessment & Risk Mitigation

While specific toxicological data for Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate is limited, its hazard profile can be accurately extrapolated from its structural components and synthetic precursors [3].

Mechanistic Toxicology

-

Dermal and Ocular Irritation (H315, H319): The moderate lipophilicity allows the compound to partition rapidly into the stratum corneum. Once absorbed, the basic pyridine nitrogen can disrupt local cellular membranes, leading to localized inflammation and irritation.

-

Trace Precursor Toxicity: The synthesis of this compound often utilizes ethyl bromoacetate , a known lachrymator and highly toxic alkylating agent [1][2]. Trace unreacted ethyl bromoacetate in the final product can cause severe respiratory irritation and systemic toxicity. Therefore, stringent purification and in-process controls (IPC) are mandatory.

Risk Mitigation Protocols

-

Engineering Controls: All handling, especially during solvent evaporation or transfer, must be conducted in a Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum thickness 0.11 mm, breakthrough time > 480 minutes) are required. Due to the potential for ester hydrolysis yielding volatile byproducts, half-mask respirators with organic vapor cartridges (e.g., ABEK1) are recommended during bulk powder handling.

Experimental Workflows: Synthesis & Downstream Processing

The most robust method for synthesizing Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate involves the directed ortho-lithiation of 3,5-dimethoxypyridine followed by electrophilic trapping with ethyl bromoacetate [4].

Step-by-Step Synthetic Methodology

This protocol is designed as a self-validating system; each critical step includes an In-Process Control (IPC) to ensure causal success.

-

Preparation & Inert Atmosphere: Flame-dry a 250 mL Schlenk flask under argon. Add 3,5-dimethoxypyridine (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 50 mL).

-

Causality: THF is chosen because its oxygen lone pairs coordinate with the lithium cation, stabilizing the highly reactive lithiated intermediate.

-

-

Directed Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) over 15 minutes. Stir for 45 minutes.

-

Causality: The -78 °C temperature is critical to prevent unwanted nucleophilic attack of n-BuLi on the pyridine ring or the formation of benzyne-like intermediates. The methoxy oxygen atoms direct the lithium to the C4 position via coordination.

-

Self-Validation (IPC 1): Quench a 0.1 mL aliquot with D₂O. Analyze via ¹H-NMR. Successful lithiation is confirmed by the disappearance of the C4-proton signal and >95% deuterium incorporation.

-

-

Electrophilic Trapping: Dropwise add ethyl bromoacetate (12.0 mmol) to the -78 °C solution. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Causality: NH₄Cl provides a mild, buffered proton source to neutralize unreacted n-BuLi without hydrolyzing the newly formed ester.

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

-

Self-Validation (IPC 2): Analyze the purified fractions via HPLC-MS to confirm the target mass (m/z [M+H]⁺ ≈ 226.1) and ensure the complete absence of the ethyl bromoacetate precursor.

-

Workflow Visualization

Figure 1: Synthetic pathway of Ethyl 2-(3,5-dimethoxypyridin-4-yl)acetate via directed lithiation.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Parameter | Value (Predicted/Extrapolated) | Mechanistic Implication |

| Molecular Formula | C₁₁H₁₅NO₄ | Standard organic scaffold |

| Molecular Weight | 225.24 g/mol | Permeable to standard cellular membranes |

| LogP | ~1.8 | Highly soluble in organic solvents; moderate lipophilicity |

| Hydrogen Bond Donors | 0 | Cannot act as an H-bond donor; relies on acceptor interactions |

| Hydrogen Bond Acceptors | 5 | Strong binding potential in kinase/receptor active sites |

| Storage Temperature | 2–8 °C (Inert Atmosphere) | Prevents ambient moisture-induced ester hydrolysis |

Table 2: Safety and GHS Hazard Classifications

| GHS Code | Hazard Statement | Mitigation Strategy |

| H315 | Causes skin irritation | Wear nitrile gloves (>0.11mm) and lab coat. |

| H319 | Causes serious eye irritation | Use tightly fitting safety goggles (EN 166). |

| H335 | May cause respiratory irritation | Handle exclusively in a Class II fume hood. |

| H302 | Harmful if swallowed | Strictly prohibit eating/drinking in the workspace. |

Table 3: Chromatographic (HPLC) Method Parameters for Purity Analysis

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in H₂O (Maintains pyridine protonation) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5.0 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 254 nm and 280 nm; ESI-MS (Positive Mode) |

References

Methodological & Application

Synthesis of pyridin-4-yl acetate derivatives from "Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate"

Abstract

This comprehensive guide details the synthesis of diverse pyridin-4-yl acetate derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery.[1][2][3] Starting from the versatile building block, Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate, this document provides a strategic overview, detailed experimental protocols, and in-depth analysis of the synthetic transformations involved. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to generate a library of novel compounds for further biological evaluation.

Introduction: The Significance of Pyridin-4-yl Acetate Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a key pharmacophore in a wide array of therapeutic agents.[1][2] Specifically, pyridin-4-yl acetate derivatives have garnered considerable interest due to their structural resemblance to endogenous signaling molecules and their potential to interact with a variety of biological targets. The strategic placement of substituents on the pyridine ring and modification of the acetate side chain can lead to compounds with tailored pharmacological profiles, including anti-cancer, anti-inflammatory, and neuroprotective activities.[1][4]

Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate serves as an ideal starting material for the synthesis of these derivatives. The methoxy groups at the 3 and 5 positions offer electronic modulation of the pyridine ring and can be readily demethylated or substituted to introduce further diversity. The ethyl acetate moiety at the 4-position provides a convenient handle for a variety of chemical transformations, including hydrolysis, amidation, and further carbon-carbon bond-forming reactions.

Core Synthetic Strategy

The overarching synthetic strategy involves a two-pronged approach: initial hydrolysis of the starting ester to the corresponding carboxylic acid, followed by diversification through amide bond formation or other coupling reactions. This strategy allows for the late-stage introduction of a wide range of functional groups, maximizing the diversity of the resulting compound library.

Caption: General workflow for the synthesis of pyridin-4-yl acetate derivatives.

Part 1: Synthesis of the Key Intermediate: 2-(3,5-dimethoxypyridin-4-yl)acetic acid

The initial and crucial step in this synthetic sequence is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is fundamental as it activates the side chain for subsequent derivatization.

Protocol 1: Alkaline Hydrolysis of Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate

This protocol employs standard basic conditions to efficiently cleave the ester bond.

Materials:

-

Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), 1M

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Ethyl 2-(3,5-dimethoxypyridin-4-YL)acetate (1.0 eq) in methanol (10 mL per gram of starting material).

-

Add a 2M aqueous solution of Sodium Hydroxide (2.0 eq) to the stirring solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid as a white solid.

Causality Behind Experimental Choices:

-

Methanol as Solvent: Methanol is a good solvent for both the starting ester and the sodium hydroxide solution, ensuring a homogenous reaction mixture.

-

Sodium Hydroxide: A strong base is required to effectively saponify the ester.

-

Acidification: Protonation of the carboxylate salt is necessary to precipitate the carboxylic acid product, which is less soluble in the aqueous medium.

Part 2: Diversification of the Carboxylic Acid Intermediate

With the key carboxylic acid intermediate in hand, a multitude of derivatization reactions can be performed. The following protocols detail the synthesis of amide derivatives, a common and highly valuable functional group in drug molecules.

Protocol 2: General Procedure for Amide Coupling via EDC/HOBt

This protocol utilizes the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) coupling system, known for its efficiency and low rate of racemization.[5][6]

Materials:

-

2-(3,5-dimethoxypyridin-4-yl)acetic acid

-

Primary or Secondary Amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-(3,5-dimethoxypyridin-4-yl)acetic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and HOBt (1.2 eq).[5]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

Causality Behind Experimental Choices:

-

EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form an active ester intermediate, which suppresses side reactions and reduces the risk of racemization.[6]

-

DMF as Solvent: DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.

-

Aqueous Work-up: The washes with sodium bicarbonate and brine are essential to remove unreacted acid, HOBt, and the urea byproduct formed from EDC.

Protocol 3: Alternative Amide Coupling using HATU

For more challenging couplings, particularly with less nucleophilic amines, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent.[6][7]

Materials:

-

2-(3,5-dimethoxypyridin-4-yl)acetic acid

-

Primary or Secondary Amine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-